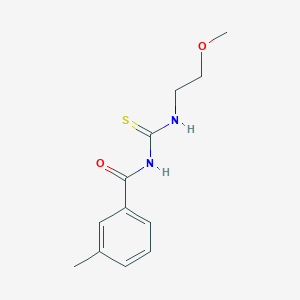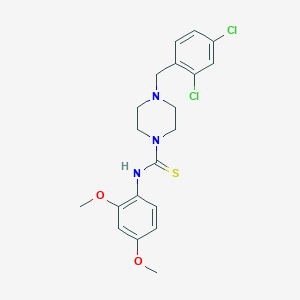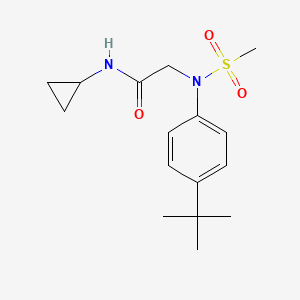METHANONE](/img/structure/B4639623.png)
[7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYL](1H-PYRAZOL-1-YL)METHANONE
描述
7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a pyrazole moiety. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination and Methylation: The quinoline core is then chlorinated and methylated using reagents like thionyl chloride and methyl iodide, respectively.
Introduction of the Pyridyl Group: The pyridyl group is introduced through a nucleophilic substitution reaction using 3-bromopyridine.
Formation of the Pyrazole Moiety: The final step involves the formation of the pyrazole ring through a cyclization reaction with hydrazine and an appropriate diketone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can participate in various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various organic transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.
Anticancer Research: It is being investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agriculture: It may be used in the development of agrochemicals, including pesticides and herbicides.
作用机制
The mechanism of action of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
相似化合物的比较
Quinoline Derivatives: Compounds such as 8-hydroxyquinoline and 2-methylquinoline share structural similarities with 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole are structurally related.
Uniqueness: The uniqueness of 7-CHLORO-8-METHYL-2-(3-PYRIDYL)-4-QUINOLYLMETHANONE lies in its combined quinoline and pyrazole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
属性
IUPAC Name |
(7-chloro-8-methyl-2-pyridin-3-ylquinolin-4-yl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c1-12-16(20)6-5-14-15(19(25)24-9-3-8-22-24)10-17(23-18(12)14)13-4-2-7-21-11-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACRDVWEGJPRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)N3C=CC=N3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-cyclopentyl-2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4639545.png)

![N-(2-methoxyphenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4639560.png)
![3-(4-Chlorophenyl)-7-[4-(2,4-dimethylbenzyl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B4639569.png)
![4-(1-BENZYL-1H-PYRAZOL-4-YL)-5-[(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4639576.png)
![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4639581.png)
![methyl 13-cyclopropyl-4-(4-fluorophenyl)-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B4639589.png)
![methyl 4-(4-methoxyphenyl)-2-({[4-(phenylsulfonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4639596.png)
![(1-BENZYL-2,3-DIMETHYL-1H-INDOL-5-YL){4-[(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]PIPERAZINO}METHANONE](/img/structure/B4639605.png)
![methyl 1-butyl-6-[3-(difluoromethoxy)phenyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4639615.png)


![ethyl 2-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4639635.png)
